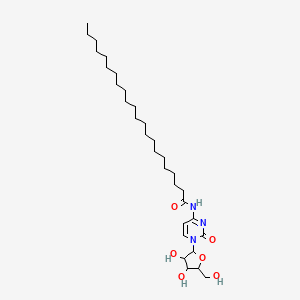
Ethiozin
Vue d'ensemble
Description
Ethiozin is a selective pre- and post-emergence herbicide.
Applications De Recherche Scientifique
Summary of the Application
Ethiozin is used as a herbicide in wheat cultivation. It is less phytotoxic to wheat than metribuzin, another commonly used herbicide . Ethiozin controls a broad spectrum of weeds and is particularly effective against certain graminaceous species such as Bromus spp .
Methods of Application or Experimental Procedures
Ethiozin is applied to the soil where wheat is cultivated. The herbicide is metabolized more rapidly in tolerant wheat cultivars than in sensitive ones .
Results or Outcomes
The main metabolites of Ethiozin were conjugates at all incubation times up to 48 hours. The levels of deaminated and dethioethylated metabolites never exceeded 4% of the extractable radioactivity and also did not differ between tolerant and sensitive plants .
2. Influence on Nitrogenase Activity of Azospirillum
Summary of the Application
Ethiozin has been studied for its influence on the growth and nitrogenase activity of Azospirillum lipoferum and A. brasilense .
Methods of Application or Experimental Procedures
The herbicides metamitron, metribuzin, ethiozin, and paraquat were applied to the media where Azospirillum lipoferum and A. brasilense were grown .
Results or Outcomes
It was observed that metamitron (35 ppm and 70 ppm) and ethiozin (20 ppm) do not exert any inhibitory effect on nitrogenase activity of these strains .
3. Control of Jointed Goatgrass
Summary of the Application
Ethiozin is used for the control of jointed goatgrass, a weed that can be problematic in wheat cultivation .
Methods of Application or Experimental Procedures
The application of Ethiozin is combined with the incorporation of crop residue in soil with tillage before planting .
Results or Outcomes
The results suggest that producers may favor winter wheat growth over jointed goatgrass by incorporating crop residue in soil with tillage before planting and by banding N with winter wheat .
4. Selective Action in Different Wheat Cultivars
Summary of the Application
Ethiozin is the ethylthio-analogue of the well-known herbicide metribuzin. It is less phytotoxic to wheat than metribuzin. Ethiozin controls a broad spectrum of weeds and is particularly effective against certain graminaceous species such as Bromus spp .
Methods of Application or Experimental Procedures
Ethiozin was metabolized more rapidly in tolerant than in sensitive wheat, Triticum aestivum L., cultivars. After a 6-h herbicidal pulse, the main metabolites were conjugates at all incubation times up to 48 h .
Results or Outcomes
The levels of deaminated and dethioethylated metabolites never exceeded 4% of the extractable radioactivity and also did not differ between tolerant and sensitive plants. On the contrary, 92% of the extractable radioactivity was in conjugates after 24 h in the leaves of tolerant plants compared to 25% in the leaves of sensitive plants .
Propriétés
IUPAC Name |
4-amino-6-tert-butyl-3-ethylsulfanyl-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-5-15-8-12-11-6(9(2,3)4)7(14)13(8)10/h5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZSGNDOZREKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C(=O)N1N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041926 | |
| Record name | Ethiozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethiozin | |
CAS RN |
64529-56-2 | |
| Record name | Ethiozin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64529-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethiozin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064529562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethiozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHIOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10075DWR0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid](/img/structure/B1671325.png)












